3-(bromomethyl)benzoyl Bromide
Overview
Description
3-(Bromomethyl)benzoyl bromide is an organic compound with the molecular formula C8H6Br2O. It consists of a benzene ring substituted with a bromomethyl group and a bromocarbonyl group. This compound is a versatile reagent in organic synthesis, often used for introducing bromomethyl groups into various substrates.
Scientific Research Applications
3-(Bromomethyl)benzoyl bromide has diverse applications in scientific research:
Mechanism of Action
Target of Action
3-(Bromomethyl)benzoyl Bromide is a benzyl bromide derivative . The primary targets of this compound are organic molecules that have nucleophilic sites, such as amines, alcohols, and carboxylic acids . These targets play a crucial role in various chemical reactions, including nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) attacks the electrophilic carbon atom attached to the bromine atom in the this compound molecule . This results in the replacement of the bromine atom with the nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of organic compounds . The compound can participate in reactions such as free radical bromination and nucleophilic substitution, leading to the formation of new organic compounds . The downstream effects of these reactions can include the synthesis of complex organic molecules, which are essential for various biochemical processes .
Pharmacokinetics
Like other benzyl bromide derivatives, it is likely to be absorbed and distributed in the body based on its lipophilicity . Its metabolism would involve enzymatic reactions, and it would be excreted via renal and hepatic pathways .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new organic compounds through nucleophilic substitution reactions . These new compounds can then participate in various biochemical processes, potentially influencing cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the compound’s reactivity . Additionally, factors such as temperature, pH, and solvent can also influence the compound’s stability and the rate of its reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)benzoyl bromide can be synthesized through the bromination of 3-methylbenzoic acid. The process involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the methyl group, forming the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)benzoyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding substituted benzoyl derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide (NaI) in acetone or potassium carbonate (K2CO3) in DMF are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or bromine (Br2) with iron (Fe) for bromination.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or ethanol.
Major Products Formed:
- Substituted benzoyl derivatives from nucleophilic substitution.
- Nitro, sulfonyl, or halogenated benzoyl derivatives from electrophilic aromatic substitution.
- Benzyl alcohol derivatives from reduction reactions.
Comparison with Similar Compounds
Benzyl Bromide: Similar structure but lacks the carbonyl group, used primarily for introducing benzyl groups.
3-Bromobenzyl Bromide: Similar structure but without the carbonyl group, used in the synthesis of various organic compounds.
4-Bromomethylbenzoyl Bromide: Positional isomer with the bromomethyl group at the para position, used in similar applications.
Uniqueness: 3-(Bromomethyl)benzoyl bromide is unique due to the presence of both a bromomethyl and a bromocarbonyl group, providing dual reactivity. This dual functionality allows for more diverse chemical transformations compared to similar compounds.
Properties
IUPAC Name |
3-(bromomethyl)benzoyl bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYQEZDPRIPCSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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